



Application Notes: High-Sensitivity Enzyme-Linked Immunosorbent Assay for Carbaryl Screening

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Compound of Interest		
Compound Name:	Carbaryl	
Cat. No.:	B10753563	Get Quote

Introduction

Carbaryl is a broad-spectrum carbamate insecticide widely used in agriculture to control a variety of pests on crops such as cereals, fruits, and vegetables.[1][2] Due to its potential toxicity to the nervous, immune, and endocrine systems, monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety.[1] This application note describes a sensitive and reliable competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of Carbaryl. This immunoassay offers a rapid, cost-effective, and high-throughput screening method suitable for various sample matrices.

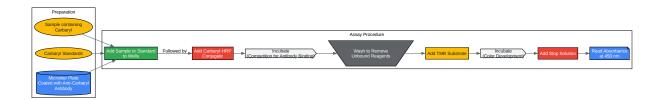
Principle of the Assay

The **Carbaryl** ELISA is a competitive immunoassay. The principle is based on the competition between **Carbaryl** present in the sample and a **Carbaryl**-enzyme conjugate for a limited number of specific antibody binding sites coated on the microtiter plate wells. In the assay, a sample containing **Carbaryl** is added to the wells, followed by the addition of a **Carbaryl**-horseradish peroxidase (HRP) conjugate. The free **Carbaryl** in the sample competes with the **Carbaryl**-HRP conjugate for binding to the anti-**Carbaryl** antibodies. After an incubation period, the unbound components are washed away. A substrate solution is then added, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of **Carbaryl** in the sample. A stronger color signal indicates a lower concentration of **Carbaryl**, while a weaker signal corresponds to a higher concentration.



The concentration of **Carbaryl** in the samples is determined by comparing the absorbance with a standard curve.[3][4]

Mandatory Visualization



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Caption: Competitive ELISA workflow for Carbaryl screening.

Data Presentation

Table 1: Performance Characteristics of Carbaryl ELISA



Parameter	Value	Reference
IC50	5.4 ng/mL	[1][5]
Limit of Detection (LOD)	0.3 ng/mL	[5][6]
Linear Range	0.8 - 38 ng/mL	[5]
Cross-Reactivity	≤0.8% with other tested carbamates	[5][6]

Table 2: Recovery of Carbaryl in Spiked Cereal Samples

Matrix	Spiking Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSDr %)
Rice	200, 1000, 2000	81 - 106	0.8 - 9.2
Maize	200, 1000, 2000	96 - 106	2.9 - 9.7
Wheat	200, 1000, 2000	83 - 113	Not Specified

Data synthesized from a VHH-based ELISA study.[1][5]

Table 3: Comparison of Carbaryl ELISA with HPLC

Parameter	ELISA	HPLC
Correlation (r²)	0.992 (purified), 0.987 (crude)	-
Mean Coefficient of Variation (CV%)	12.0	5.2

Data from a study on fruits and vegetables.[7]

Experimental Protocols

1. Reagent Preparation



- Washing Buffer (PBST): 10 mM phosphate buffer, pH 7.4, 150 mM NaCl, 0.05% Tween 20.
- Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
- Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) solution.
- Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
- Carbaryl Standards: Prepare a stock solution of Carbaryl in methanol and dilute with PBST to obtain a series of standards (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL).
- 2. Sample Preparation (Cereals)
- Grind cereal samples and pass them through a 20-mesh screen.[1]
- Weigh 10 g of the homogenized sample and add 1.0 g of anhydrous sodium sulfate.[1]
- Add 20 mL of methanol and ultrasonicate for 20 minutes.[1]
- Centrifuge the mixture for 15 minutes at 3000 x g.[1]
- Collect the supernatant and dilute it with PBS containing 10% methanol prior to the ELISA.[1] A dilution factor of at least 60-fold for rice and maize and 120-fold for wheat is recommended to minimize matrix effects.[1][5]
- 3. ELISA Protocol
- Coating: Add 100 μL of the coating antigen solution (e.g., 100 ng/mL in coating buffer) to each well of a microtiter plate. Incubate overnight at 4°C.[1]
- Washing: The next day, wash the plate five times with PBST.[1]
- Blocking: Add 200 μ L of blocking buffer to each well and incubate for 30 minutes at room temperature.
- Washing: Wash the plate three times with PBST.



- Competitive Reaction: Add 50 μL of the **Carbaryl** standard or diluted sample extract to each well, followed by 50 μL of the specific antibody solution (e.g., VHH solution).[1] Incubate for 1 hour at room temperature with shaking.[1]
- Washing: Wash the plate five times with PBST.[1]
- Secondary Antibody Incubation: Add 100 μL of HRP-conjugated secondary antibody (e.g., anti-His-tag mAb diluted 1:25000 in PBST) and incubate for 1 hour.[1]
- Washing: Wash the plate five times with PBST.[1]
- Substrate Reaction: Add 100 μ L of TMB substrate solution to each well and incubate for 10-15 minutes at room temperature in the dark.[1]
- Stopping the Reaction: Add 50 μL of 2 M H₂SO₄ to each well to stop the reaction.[1]
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[8]
- 4. Data Analysis
- Calculate the average absorbance for each set of standards and samples.
- Construct a standard curve by plotting the percentage of inhibition against the logarithm of
 the Carbaryl concentration for the standards. The percentage of inhibition can be calculated
 as: % Inhibition = [(Absorbance of zero standard Absorbance of sample or standard) /
 Absorbance of zero standard] x 100
- Determine the concentration of Carbaryl in the samples by interpolating their percentage of inhibition on the standard curve.
- Multiply the determined concentration by the dilution factor of the sample to obtain the final concentration in the original sample.

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